molecular formula C6H11N3O B3379091 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol CAS No. 1516118-44-7

1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Cat. No.: B3379091
CAS No.: 1516118-44-7
M. Wt: 141.17 g/mol
InChI Key: IOXDCTNWEYQHIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of an ethyl group attached to the nitrogen atom at position 1 of the triazole ring and a hydroxyl group attached to the carbon atom at position 1 of the ethan-1-ol chain

Mechanism of Action

Target of Action

The primary target of 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . This interaction results in the inhibition of the enzyme’s activity .

Biochemical Pathways

The inhibition of carbonic anhydrase-II enzyme affects the carbon dioxide and bicarbonate conversion pathway . This can have downstream effects on various physiological processes, including pH regulation and electrolyte balance in the body.

Result of Action

The result of the compound’s action is the moderate inhibition of the carbonic anhydrase-II enzyme . This inhibition can disrupt the balance of carbon dioxide and bicarbonate in the body, potentially affecting a range of physiological processes.

Safety and Hazards

The safety of these compounds was evaluated on MRC-5 as a normal cell line . Most of the synthesized compounds have proper selectivity against normal and cytotoxic cancerous cell lines .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be synthesized through a multi-step process involving the following key steps:

    Formation of 1-ethyl-1H-1,2,3-triazole: This can be achieved through the cycloaddition reaction of ethyl azide with an alkyne, typically under copper-catalyzed conditions (CuAAC - Copper-catalyzed Azide-Alkyne Cycloaddition).

    Hydroxylation: The resulting 1-ethyl-1H-1,2,3-triazole can then be subjected to hydroxylation using appropriate reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to introduce the hydroxyl group at the desired position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalytic systems, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Hydrogen gas (H2) with palladium catalyst.

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3).

Major Products Formed:

    Oxidation: Formation of the corresponding ketone or aldehyde.

    Reduction: Formation of the corresponding alkane.

    Substitution: Formation of alkyl halides or other substituted derivatives.

Scientific Research Applications

1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties such as enhanced stability or reactivity.

    Biological Studies: The compound can be used as a probe or ligand in biochemical assays to study enzyme activity or protein-ligand interactions.

    Industrial Applications: It can be used as an intermediate in the synthesis of agrochemicals, dyes, and other industrially relevant compounds.

Comparison with Similar Compounds

1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol can be compared with other similar compounds, such as:

    1-(1-ethyl-1H-1,2,3-triazol-4-yl)propan-1-ol: Similar structure but with a propyl group instead of an ethyl group.

    1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-ol: Similar structure but with a methyl group instead of an ethyl group.

    1-(1-ethyl-1H-1,2,3-triazol-4-yl)butan-1-ol: Similar structure but with a butyl group instead of an ethyl group.

Uniqueness: The uniqueness of this compound lies in its specific combination of the ethyl group and hydroxyl group, which can influence its reactivity, binding interactions, and overall properties compared to other similar compounds.

Properties

IUPAC Name

1-(1-ethyltriazol-4-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O/c1-3-9-4-6(5(2)10)7-8-9/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXDCTNWEYQHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=N1)C(C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 2
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 3
Reactant of Route 3
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 4
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 5
Reactant of Route 5
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol
Reactant of Route 6
1-(1-ethyl-1H-1,2,3-triazol-4-yl)ethan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.